molecular formula C24H52NO6P B1663980 1-O-Hexadecyl-sn-glycero-3-phosphocholine CAS No. 52691-62-0

1-O-Hexadecyl-sn-glycero-3-phosphocholine

Cat. No. B1663980
CAS RN: 52691-62-0
M. Wt: 481.6 g/mol
InChI Key: VLBPIWYTPAXCFJ-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Hexadecyl-sn-glycero-3-phosphocholine, also known as Lyso-PAF (C₁₆), is a member of the platelet-activating factor (PAF) family of glycerophospholipids . It is a major phospholipid found in eukaryotic membranes and plays a crucial role in maintaining the integrity of these membranes .


Synthesis Analysis

The lipid azPC was synthesized from 1-O-hexadecyl-sn-glycero-3-phosphocholine (hexadecyl lyso-PC) after mild alkaline hydrolysis .


Molecular Structure Analysis

The empirical formula of 1-O-Hexadecyl-sn-glycero-3-phosphocholine is C24H52NO6P . The molecule contains a total of 83 bonds, including 31 non-H bonds, 1 multiple bond, 24 rotatable bonds, 1 double bond, 1 positively charged N, 1 quaternary N, 1 hydroxyl group, 1 secondary alcohol, 1 aliphatic ether, and 1 phosphate .


Chemical Reactions Analysis

1-O-Hexadecyl-sn-glycero-3-phosphocholine is a precursor and metabolite of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF). It can be formed by either the action of PAF-AH on PAF C-16, or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine .


Physical And Chemical Properties Analysis

The storage temperature for 1-O-Hexadecyl-sn-glycero-3-phosphocholine is recommended to be below -15°C . The molecular weight is 481.65 .

Scientific Research Applications

Hypotensive Activity

1-O-Hexadecyl-sn-glycero-3-phosphocholine has been studied for its potent hypotensive activity. Research conducted on spontaneously hypertensive rats revealed that this compound significantly lowered blood pressure, with its potency and duration being dose-dependent. This suggests a potential role in regulating blood pressure (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).

Synthesis and Analog Studies

The compound has been a subject of various synthesis studies. For instance, its carbamyl and ether analogs have been synthesized, providing insights into the role of phospholipases in the capture and lysis of liposomes in vivo (Agarwal, Bali, & Gupta, 1984). Additionally, research on the synthesis of its ether analog and platelet-activating factor has been conducted, which is significant for understanding various biological processes (Das & Hajra, 1995).

Exocrine Secretory Glands Effects

1-O-Hexadecyl-sn-glycero-3-phosphocholine and its analogs have been found to stimulate the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules, indicating potential applications in studying exocrine gland functions (Söling, Eibl, & Fest, 1984).

Enzymatic Synthesis

There's research focusing on the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, demonstrating its significant antihypertensive and platelet-aggregating properties. This study explored the acetyltransferase reaction in rat spleen microsomes, highlighting a potential physiological pathway (Wykle, Malone, & Snyder, 1980).

Critical Micellar Concentration

The critical micellar concentration of 1-O-hexadecyl-sn-glycero-3-phosphocholine and its analogs has been determined, which is crucial for understanding the physical and chemical properties that influence theirbiological activities. This study utilized various analytical techniques to establish that at typical concentrations used in biological studies, these compounds are present as monomolecular species (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Stereospecific Activity

Research has also focused on the stereospecific activity of 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine, observing its effects on the degranulation of rabbit platelets and human neutrophils. This study highlighted the importance of stereospecificity in the biological action of these compounds (Wykle, Miller, Lewis, Schmitt, Smith, Surles, Piantadosi, & O’Flaherty, 1981).

Semi-Synthetic Preparation

A semi-synthetic preparation method for 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine using plant cell cultures has been developed, demonstrating a high yield and purity. This method provides a pathway for synthesizing labeled platelet-activating factors for further research (Weber & Mangold, 1985).

Isolation from Natural Sources

The compound has been isolated from natural sources, such as the earthworm Pheretima asiatica. This isolation provides a unique perspective on the presence and role of 1-O-alkyl-sn-glycero-3-phosphocholines in different biological organisms (Noda, Tsunefuka, Tanaka, & Miyahara, 1992).

Future Directions

1-O-Hexadecyl-sn-glycero-3-phosphocholine has been used in various assays and as a lipid standard for quantification of glycerophosphocholine by liquid chromatography-mass spectrometry (LC-MS) . It has potential applications in the study of Alzheimer’s disease, as increased levels of C16:0 lyso-PAF have been observed in the temporal cortex of Alzheimer’s disease patients .

properties

IUPAC Name

[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBPIWYTPAXCFJ-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967131
Record name 1-O-Hexadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Hexadecyl-sn-glycero-3-phosphocholine

CAS RN

52691-62-0
Record name 1-O-Hexadecyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52691-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Hexadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSO-PLATELET-ACTIVATING FACTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-Hexadecyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-O-Hexadecyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1-O-Hexadecyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-O-Hexadecyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1-O-Hexadecyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1-O-Hexadecyl-sn-glycero-3-phosphocholine

Citations

For This Compound
137
Citations
NS Haas, PK Sripada, GG Shipley - Biophysical journal, 1990 - cell.com
… 200 mg of 1 -O-hexadecyl-sn-glycero-3-phosphocholine (R. Berchtold, Biochemisches Laboratory, Berne,Switzerland) was taken in anhydrous chloroform, freshly distilled from …
Number of citations: 39 www.cell.com
HD SÖLING, H EIBL, W FEST - European journal of …, 1984 - Wiley Online Library
The effect of 1‐O‐hexadecyl‐2‐acetyl‐sn‐glycero‐3‐phosphocholine (1), 1‐O‐octadecyl‐2‐acetyl‐sn‐glycero‐3‐phosphocholine (2), 1‐O–hexadecyl‐sn‐glycero‐3‐phosphocholine (3…
Number of citations: 41 febs.onlinelibrary.wiley.com
DBJ Herrmann, E Ferber, PG Munder - Biochimica et Biophysica Acta (BBA …, 1986 - Elsevier
Alkylglycerophosphatide analogs which are known to activate macrophages to enhanced tumor cytotoxicity are structurally closely related to 1-acyl-sn-glycero-3-phosphocholine. In this …
Number of citations: 17 www.sciencedirect.com
J Kötting, NW Marschner, W Neumüller… - … : new drugs in cancer …, 1992 - karger.com
The successful application of hexadecylphosphocholine (HePC) in the topical treatment of skin metastases of mammary carcinomas [1, 2] in phase I/II trials was decisive to develop …
Number of citations: 82 karger.com
P Wheelan, KL Clay - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1992 - Elsevier
Production of platelet-activating factor (PAF) during opsonized zymosan stimulation of human polymorphonuclear leukocytes is dependent on the concentration of extracellular albumin …
Number of citations: 6 www.sciencedirect.com
N NODA, S TSUNEFUKA, R TANAKA… - Chemical and …, 1992 - jstage.jst.go.jp
… They were identified by 1H-NMR and mass spectrometry as 1-O-hexadecyl-sn-glycero-3-phosphocholine (1), 1-O-pentadecyl-sn-glycero-3—phosphocholine (2), l-0-tetradecyl-sn-…
Number of citations: 17 www.jstage.jst.go.jp
J Salgado, J Villalain, JC Gomezfernandez - Archives of Biochemistry and …, 1993 - Elsevier
… other analog asymmetric molecules like the naturally occurring 1-O-hexadecyl-2-acetyl-sn-glycero-3phosphocholine (HGEPC) and also 1-O-hexadecyl-snglycero-3-phosphocholine (…
Number of citations: 39 www.sciencedirect.com
V Achterberg, G Gercken - Molecular and biochemical parasitology, 1987 - Elsevier
… In contrast, 1-O-alkenyl-sn-glycero-3-phosphoethanolamine, 1-O-hexadecyl-sn-glycero-3-phosphocholine, and 1-O-hexadecyl-sn-glycerol already showed a 50% inhibition of growth at …
Number of citations: 64 www.sciencedirect.com
M Arumugam - shodhganga.inflibnet.ac.in
Shodhganga@INFLIBNET: Purification of cytotoxic molecule 1 o hexadecyl sn glycero 3 Phosphocholine from nudibranch kalinga ornata and evaluation of Its symbionts for secondary …
Number of citations: 0 shodhganga.inflibnet.ac.in
SD Ryan, SN Whitehead, LA Swayne… - Proceedings of the …, 2009 - National Acad Sciences
… acute accumulation of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF), but not its immediate precursor and metabolite 1-O-hexadecyl-sn-glycero-3-phosphocholine (…
Number of citations: 95 www.pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.